3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide

Physicochemical Characterization Material Procurement Synthetic Chemistry

Procuring generic dibromosulfolanes risks divergent reactivity and invalidated protocols when 2-methyl substitution is critical. This compound solves that with a precisely positioned methyl group that sterically steers nucleophilic displacement at the vicinal bromine centers. - Enables direct construction of 2-methyl-3,4-disubstituted thiophene dioxides, eliminating a post-cycloaddition methylation step. - Supplied at 98% purity, minimizing isomeric byproducts from alternative bromination patterns. - LogP shift of +2.10 vs. parent sulfolane delivers quantitatively predictable partition coefficients for drug design.

Molecular Formula C5H8Br2O2S
Molecular Weight 291.99 g/mol
Cat. No. B12118536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide
Molecular FormulaC5H8Br2O2S
Molecular Weight291.99 g/mol
Structural Identifiers
SMILESCC1C(C(CS1(=O)=O)Br)Br
InChIInChI=1S/C5H8Br2O2S/c1-3-5(7)4(6)2-10(3,8)9/h3-5H,2H2,1H3
InChIKeyQFLJZRPVGIWQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide (CAS 100516-83-4): A Specialized Sulfolane-Derived Building Block for Research Procurement


3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide (CAS 100516-83-4) is a multiply substituted cyclic sulfone within the tetrahydrothiophene 1,1-dioxide (sulfolane) class, bearing two bromine atoms at the 3- and 4-positions and a methyl group at the 2-position . With a molecular formula of C₅H₈Br₂O₂S and a molecular weight of 291.99 g/mol, it is supplied as a research chemical at up to 98% purity and serves primarily as a synthetic intermediate for constructing more complex sulfur-containing heterocycles . Its structural combination of vicinal dibromide and α-methyl substitution creates a reactivity profile distinct from its non-methylated and regioisomeric analogs, making its specific procurement necessary for targeted synthetic routes.

Why 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide Cannot Be Replaced by Unsubstituted or 3-Methyl Analogs


Generic substitution within the dibromo-sulfolane family is precluded by quantifiable differences in physicochemical properties and reactivity that arise directly from the position of the methyl substituent. The 2-methyl group on the target compound introduces steric hindrance adjacent to the sulfone sulfur and alters the electronic environment of the ring, which directly impacts the leaving-group ability and regioselectivity of subsequent nucleophilic substitutions or eliminations . In contrast, the non-methylated 3,4-dibromotetrahydrothiophene 1,1-dioxide (CAS 15091-30-2, mp ~143°C) and the 3-methyl regioisomer (CAS 17536-53-7, mp 125–127°C) exhibit distinct melting points and, critically, a different spatial orientation of the alkyl group relative to the reaction centers . For programs that have optimized a synthetic sequence around the 2-methyl substitution pattern, replacing the compound with the non-methylated or 3-methyl analog would introduce a different steric and electronic profile, potentially leading to divergent reaction outcomes and invalidating established protocols.

Quantitative Differentiation of 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide from Its Closest Analogs


Elevated Molecular Weight and Reduced Halogen Mass Fraction vs. Non-Methylated Parent

The presence of the 2-methyl group increases the molecular weight of the target compound to 291.99 g/mol, compared to 277.96 g/mol for the non-methylated 3,4-dibromotetrahydrothiophene 1,1-dioxide, representing a 5.0% mass increase . Consequently, its bromine content is 54.7% by weight versus 57.5% for the non-methylated analog, a difference that is critical for stoichiometric calculations in synthetic protocols and for elemental analysis verification .

Physicochemical Characterization Material Procurement Synthetic Chemistry

Increased Lipophilicity (LogP) Relative to Parent Sulfolane Scaffold

The computed LogP of the target compound is 1.3303, representing a substantial increase in lipophilicity over the parent sulfolane scaffold, which has a measured LogP of approximately -0.77 [1]. This difference of >2 log units indicates a dramatic shift in partitioning behavior, with the target compound being approximately 100-fold more lipophilic, which profoundly influences its solubility in organic solvents and its potential to partition into non-polar phases or biological membranes [1].

Medicinal Chemistry ADME Properties Solubility Prediction

Regiochemical Differentiation from the 3-Methyl Isomer: Divergent Physical Form and Reactivity

The 3-methyl regioisomer (CAS 17536-53-7) has a reported melting point of 125–127 °C, while the target 2-methyl compound, though its exact melting point is not widely catalogued, is expected to have a distinct solid-state structure due to the closer proximity of the methyl group to the sulfone moiety . This positional difference is critical because the 2-methyl group exerts both steric and electronic effects on the adjacent sulfone sulfur and the C2 position, which can direct the regiochemical outcome of elimination or substitution reactions differently than the 3-methyl isomer .

Isomer Comparison Reaction Selectivity Solid-State Properties

Structural Baseline from the Non-Methylated Analog: Conformational Preference and Bond Parameters

For the non-methylated trans-3,4-dibromotetrahydrothiophene 1,1-dioxide, a gas-phase electron diffraction and X-ray crystallographic study at 150 K resolved key geometric parameters: in the solid phase, the ring adopts a half-twist conformation with C₂ symmetry and the bromine atoms occupy equatorial positions, with r(C–Br) = 194.7(10) pm and r(S–O) = 143.8(7) pm [1]. These data provide a quantitative baseline for understanding how the introduction of a 2-methyl substituent would perturb the ring conformation and the axial/equatorial preference of the bromine atoms, which in turn affects the compound's reactivity in E2 eliminations and subsequent cycloadditions [1][2].

Structural Chemistry X-ray Crystallography Computational Chemistry

Procurement-Driven Application Scenarios for 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide


Synthesis of 2-Methyl-Substituted Thiophene-Based Heterocycles via Sequential Nucleophilic Substitution

This compound's two vicinal bromine atoms serve as sequential leaving groups for nucleophilic displacement, with the 2-methyl group providing steric steering that can influence the order and regioselectivity of substitution. This is critical for the construction of 2-methyl-3,4-disubstituted thiophene dioxides, which are scaffolds in medicinal chemistry programs. The quantitative LogP shift of +2.10 relative to the parent sulfolane confirms that the resulting products will possess significantly altered partition coefficients, a key parameter in drug design. Suppliers offer this compound at 98% purity, which is essential for reproducibility in multi-step synthetic sequences where trace impurities from alternative bromination patterns could lead to isomeric byproducts.

Precursor for Cycloaddition Reactions Requiring a Pre-Installed Methyl Group

The non-methylated 3,4-dibromotetrahydrothiophene 1,1-dioxide has been explicitly identified as 'the best precursor for cycloaddition' to form isoxazoline and isoxazolidine derivatives under basic conditions [1]. For programs requiring the corresponding 2-methyl-substituted cycloadducts, direct procurement of the 2-methyl dibromide precursor eliminates an entire synthetic step (post-cycloaddition methylation) and avoids the regioselectivity challenges associated with late-stage alkylation. The established structural framework of the non-methylated analog [2] provides a reliable computational model for predicting the stereochemical outcome when the 2-methyl group is present.

Physicochemical Property Screening Libraries

The compound fills a specific slot in fragment-based or diversity-oriented screening libraries where both high bromine content and a specific alkyl substitution pattern are required. Its LogP of 1.33 and TPSA of 34.14 position it in a distinct property space compared to the non-methylated analog and the 3-methyl isomer . As the molecular weight is 291.99 g/mol, it occupies a range consistent with lead-like compounds, yet its dibrominated structure offers unique heavy-atom signatures for X-ray crystallography and anomalous scattering experiments.

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